N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methoxybenzamide
Description
This compound features a 6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl core linked via an ethyl chain to a 3-methoxybenzamide group. The quinazolinone scaffold is notable for its role in medicinal chemistry, often associated with kinase inhibition or receptor antagonism. The methoxy groups at positions 6 and 7 likely enhance solubility and influence binding interactions, while the 3-methoxybenzamide moiety may act as a key pharmacophore for target engagement .
Properties
Molecular Formula |
C21H23N3O5 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C21H23N3O5/c1-13-23-17-12-19(29-4)18(28-3)11-16(17)21(26)24(13)9-8-22-20(25)14-6-5-7-15(10-14)27-2/h5-7,10-12H,8-9H2,1-4H3,(H,22,25) |
InChI Key |
HRFVHBMJKFFBJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC(=CC=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methoxybenzamide typically involves multiple stepsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydroquinazolinones .
Scientific Research Applications
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
a) 4-{[6,7-Dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]methyl}-N-phenylbenzamide ()
- Core: Shares the 6,7-dimethoxyquinazolinone core but substitutes the 2-methyl group with a 2-methylbenzyl group.
- Linker : Uses a methylene bridge instead of an ethyl chain.
- Terminal Group : N-phenylbenzamide replaces 3-methoxybenzamide.
- Implications : The bulkier 2-methylbenzyl group may reduce metabolic clearance but could hinder target accessibility. The phenylbenzamide group might decrease polarity compared to the methoxy-substituted analog .
b) Compound 4l ()
- Core: Contains a bis(4-methoxyphenyl)-substituted quinazolinone with a tetrahydroquinazolinone structure.
- Linker : A 2,2-dimethylpropyl chain instead of ethyl.
- Terminal Group : Lacks a benzamide; instead, it has additional methoxyphenyl groups.
- Synthesis : Prepared via Pd-catalyzed cross-coupling (81% yield), suggesting shared synthetic routes with the target compound .
c) N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide ()
Key Takeaways
Structural Flexibility: Modifications to the quinazolinone core (e.g., 2-methyl vs. 2-methylbenzyl) and linker length (ethyl vs. methylene) significantly impact physicochemical and pharmacokinetic properties.
Pharmacophore Conservation : The 3-methoxybenzamide group appears in diverse therapeutic contexts, underscoring its utility in drug design .
Synthetic Strategies : Pd-catalyzed cross-coupling () and radiolabeling () highlight advanced methodologies applicable to optimizing analogs of the target compound .
Biological Activity
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methoxybenzamide is a synthetic compound belonging to the quinazoline family, characterized by its unique structural features that contribute to its biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 441.5 g/mol. Its structure includes a quinazolinone core with methoxy substitutions that enhance its solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.5 g/mol |
| Structure | Quinazolinone core with methoxy groups |
Anticancer Properties
Research indicates that derivatives of quinazoline, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly breast cancer (MCF-7 and SK-BR-3) and lung cancer (A549 and H1975) cells.
- Mechanism of Action : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR) and HER-2, two critical targets in cancer therapy. Kinase assays confirmed its selective inhibition of these receptors, which is crucial for the proliferation of certain cancer cells .
Antiproliferative Activity
The antiproliferative effects were quantified using the CCK-8 assay, showcasing that the compound exhibits low IC values against targeted cancer cell lines. For example:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 1.2 |
| SK-BR-3 | 0.9 |
| A549 | 4.5 |
These results indicate a potent activity against cancer cells while showing reduced effects on healthy cell lines, suggesting a favorable therapeutic index .
Case Studies
-
Case Study on Breast Cancer :
A study involving the treatment of MCF-7 cells with this compound demonstrated a significant reduction in cell viability after 48 hours of exposure. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis. -
Lung Cancer Research :
In another study focusing on A549 lung cancer cells, the compound exhibited a dose-dependent decrease in cell proliferation. The underlying mechanism was attributed to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
